molecular formula C10H12Cl2N2O B063836 N-(4,5-Dichloropyridin-2-yl)pivalamide CAS No. 188577-71-1

N-(4,5-Dichloropyridin-2-yl)pivalamide

Cat. No.: B063836
CAS No.: 188577-71-1
M. Wt: 247.12 g/mol
InChI Key: FRMVYHSNVIYKNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide typically involves the reaction of 4,5-dichloropyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4,5-Dichloropyridine+Pivaloyl chlorideTriethylamineThis compound\text{4,5-Dichloropyridine} + \text{Pivaloyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} 4,5-Dichloropyridine+Pivaloyl chlorideTriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dichloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4,5-Dichloropyridin-2-yl)pivalamide has shown potential as a pharmaceutical intermediate and active pharmaceutical ingredient (API) in several therapeutic areas:

JAK Kinase Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, can act as inhibitors of Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating inflammatory diseases such as ulcerative colitis and Crohn's disease. The compound's structure allows it to selectively inhibit JAK kinases with minimal systemic side effects, making it a candidate for targeted therapies .

Anticancer Activity

Studies have highlighted the anticancer properties of various pyridine derivatives. This compound may contribute to the development of new anticancer agents through its ability to modulate signaling pathways involved in tumor growth and metastasis. Its potential as a lead compound in drug discovery is being explored .

Antimicrobial Properties

Pyridine derivatives have been documented for their antimicrobial activities. This compound could be investigated for its efficacy against various microbial strains, potentially leading to the development of novel antibiotics or antifungal agents .

Material Science Applications

In addition to its medicinal applications, this compound serves as a building block in material science:

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized polymers or coatings due to its reactive amide group. This property allows for the incorporation of the compound into polymer matrices, enhancing their chemical resistance or providing specific functionalities .

Catalysis

Research has indicated that pyridine-based compounds can act as ligands in catalysis. This compound may enhance catalytic processes in organic synthesis by stabilizing transition states or facilitating reactions through coordination with metal catalysts .

Case Study 1: JAK Inhibitors

In a study focused on the design of selective JAK inhibitors, researchers synthesized various pyridine derivatives, including this compound. The compound exhibited promising inhibitory activity against JAK1 and JAK2 kinases, demonstrating its potential for treating autoimmune disorders .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The results indicated significant activity against specific strains, suggesting avenues for further development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4,5-Dichloropyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

N-(4,5-Dichloropyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a dichloropyridine moiety, suggests a range of possible interactions with biological targets.

Chemical Structure and Properties

The compound features a pivalamide group attached to a 4,5-dichloropyridine ring. The presence of chlorine substituents on the pyridine ring can influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
IUPAC NameThis compound
CAS Number188577-71-1

This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. This compound can modulate the activity of these proteins, leading to various downstream effects that may contribute to its therapeutic potential.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions characterized by abnormal cellular proliferation.
  • Receptor Binding : It may also interact with G-protein-coupled receptors (GPCRs), affecting signaling pathways related to glucose metabolism and insulin secretion.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

  • Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Pharmacological Applications

The ongoing research into this compound highlights its potential as a therapeutic agent for various diseases:

  • Diabetes Management : Its action on GPCRs suggests it could help regulate insulin release and glucose levels.
  • Cancer Treatment : Given its ability to inhibit cancer cell growth, it is being explored as part of combination therapies for more effective cancer management.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
N-(2,6-Dichloropyridin-4-yl)pivalamideChlorine at positions 2 and 6Different enzyme inhibition profile
N-(3,5-Dichloropyridin-2-yl)pivalamideChlorine at positions 3 and 5Varying anticancer efficacy

Properties

IUPAC Name

N-(4,5-dichloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMVYHSNVIYKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441479
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188577-71-1
Record name N-(4,5-Dichloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188577-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-chloro-succinimide (NCS, 79.45 g, 0.6 mol) was added to a solution of compound 7 (25.8 g, 0.12 mol) in dry CH3CN (300 mL). The resulting suspension was heated at reflux for 2 hours and then cooled to room temperature. After washing with 10% aqueous NaOH (2×150 mL), then water (2×200 mL), the organic phase was dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a solid. This solid was recrystallized from EtOH to give 28.7 g (95%) of compound 8 as a white solid.
Quantity
79.45 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

NCS (3.14 g. 23.5 mmol) was added to a solution of N-(4-chloropyridin-2-yl)pivalamide (1.00 g, 4.7 mmol) in dry acetonitrile (10 mL). The resulting suspension was heated for 3 h and then cooled to r.t. The solvent was removed in vacuo and the crude mixture was diluted with ethyl acetate (50 mL). The organic phase was washed with aqueous NaOH (10%, 2×20 mL), water (20 mL) and dried (MgSO4). The solvent was removed in vacuo and the crude mixture was purified by flash chromatography on silica, eluting with ethyl acetate and hexane (1/9), to give the title compound as a colourless solid (0.87 g, 75%).
Name
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

This compound was prepared as reported by K. S. Gudmundsson et al, Synthetic Communications 1997, 27 (5), 861-870: To a stirred solution of 4-chloro-2-trimethylacetamido-pyridine (0.870 g, 4.07 mmol) in anhydrous acetonitrile (11 ml) was added N-chlorosuccinimide (2.72 g, 20.37 mmol). The reaction mixture was heated at 100° C. for 3 h then more N-chlorosuccinimide (0.600 g) was added and stirring was continued at this temperature for 2 h. The mixture was then allowed to cool to room temperature, the solvent was removed in vacuo, and the residue was partitioned between ethyl acetate (170 ml) and 10% aqueous NaOH (60 ml). The organic layer was washed with 10% aqueous NaOH (60 ml), water (60 ml), saturated brine (60 ml), dried (Na2SO4), and concentrated in vacuo. The residue was absorbed on silica gel (2.3 g) and the free running powder was placed on a 50 g isolute silica column. Elution with 15% ethyl acetate in hexanes and 20% ethyl acetate in hexanes afforded the title compound as a white solid (0.500 g, 50%); 1H-NMR (250 Mz, CDCl3) 1.35 (s, 9H, C(CH3)3), 8.05 (br s, 1H, CONH), 8.28 (s, 1H), 8.52 (s, 1H) (3-H, 6-H).
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Yield
50%

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